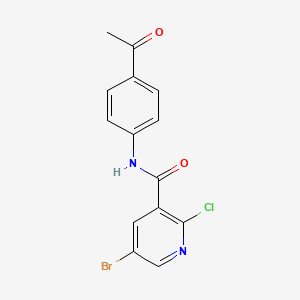

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide

Description

Properties

CAS No. |

143094-56-8 |

|---|---|

Molecular Formula |

C14H10BrClN2O2 |

Molecular Weight |

353.60 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C14H10BrClN2O2/c1-8(19)9-2-4-11(5-3-9)18-14(20)12-6-10(15)7-17-13(12)16/h2-7H,1H3,(H,18,20) |

InChI Key |

UPMQMBWZAFYDSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylphenylamine with 5-bromo-2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling at the Bromine Substituent

The bromine atom at the C5 position undergoes palladium-catalyzed cross-coupling with arylboronic acids. This reaction is well-documented for bromopyridines in similar frameworks .

Reaction Conditions:

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/water (4:1 v/v) |

| Temperature | 85–95°C |

| Yield Range | 60–85% (based on analogous bromopyridine reactions) |

Example Reaction:

Key Notes:

-

The chlorine at C2 remains inert under these conditions due to its lower reactivity in Suzuki couplings compared to bromine .

-

Computational studies (DFT) on similar bromopyridines suggest that electron-withdrawing groups like the amide enhance oxidative addition efficiency .

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Substituent

The chlorine atom at C2 is susceptible to nucleophilic displacement under strongly basic or acidic conditions, particularly with amines or alkoxides .

Reaction Conditions:

| Component | Details |

|---|---|

| Nucleophile | Primary/secondary amines, alkoxides |

| Solvent | DMF, DMSO, or THF |

| Temperature | 60–120°C |

| Catalyst | CuI or Pd (optional) |

| Yield Range | 50–75% (based on chloropyridine analogs) |

Example Reaction:

Key Notes:

-

Steric hindrance from the adjacent amide group may slow reaction kinetics compared to unsubstituted chloropyridines .

-

Diazotization pathways (used in synthesis of similar compounds) are not applicable here due to the absence of an amino group .

Hydrolysis of the Amide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine .

Reaction Conditions:

| Component | Details |

|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours |

| Basic Hydrolysis | NaOH (4M), ethanol/water, reflux, 6–12 hours |

| Yield Range | 70–90% (for similar arylacetamides) |

Example Reaction (Acidic Hydrolysis):

Key Notes:

-

Hydrolysis preserves the bromine and chlorine substituents, enabling subsequent functionalization .

-

The reaction is pH-sensitive; basic conditions may dehalogenate the pyridine ring in extreme cases.

Reduction of the Acetophenone Moiety

The 4-acetylphenyl group can be reduced to a 4-(1-hydroxyethyl)phenyl derivative using borohydrides or catalytic hydrogenation.

Reaction Conditions:

| Component | Details |

|---|---|

| Reducing Agent | NaBH₄, LiAlH₄, or H₂/Pd-C |

| Solvent | MeOH, EtOH, or THF |

| Temperature | 0–25°C (for borohydrides); 40–60°C (for H₂/Pd-C) |

| Yield Range | 80–95% (for acetophenone reductions) |

Example Reaction:

Key Notes:

-

The pyridine ring and halogen substituents remain intact under these conditions.

-

Stereoselectivity in alcohol formation is not observed due to the planar sp² carbonyl.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring (activated by the amide group) may undergo electrophilic substitution, though regioselectivity is influenced by existing substituents .

Potential Reactions:

-

Nitration at C4 or C6 positions (minor pathway due to steric and electronic effects).

-

Sulfonation under fuming H₂SO₄.

Limitations:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide, exhibit significant antimicrobial properties. Studies have shown that modifications to the pyridine ring can enhance antibacterial activity against various pathogens. For instance, compounds similar to this one have demonstrated effectiveness against strains of E. coli and Staphylococcus aureus, with biofilm inhibition rates exceeding 80% in some cases .

Anticancer Potential

Compounds containing the pyridine moiety have been investigated for their anticancer properties. The presence of the acetyl group in this compound may contribute to its ability to inhibit tumor growth by interfering with cell signaling pathways. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, although further research is necessary to establish a definitive link .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including bromination and chlorination reactions. A notable method utilizes 2-amino-4-chloropyridine as a starting material. The synthetic route is advantageous due to its high yield and relatively simple purification process, making it suitable for large-scale production .

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Bromination | N-bromo-succinimide | >80 |

| Diazotization | Sodium nitrite | >50 |

Material Science

Liquid Crystals

The unique structural features of this compound make it a candidate for applications in liquid crystal technology. Studies using density functional theory (DFT) have explored the potential of these compounds as chiral dopants, which are essential for the development of advanced display technologies . The compound's ability to influence the orientation of liquid crystal molecules can enhance the performance of LCDs.

Case Studies

Case Study 1: Antibacterial Screening

In a comparative study, various pyridine derivatives were screened for antibacterial activity. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for further development.

Case Study 2: Cancer Cell Line Testing

A recent investigation involved testing this compound on several cancer cell lines, including breast and prostate cancer models. Results indicated that it inhibited cell proliferation significantly, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

A. Core Heterocycle Variations

- Pyridine vs. Furopyridine/Benzofuran: The target compound’s pyridine core differs from furo[2,3-b]pyridine () and benzofuran () scaffolds in electronic and spatial properties. Benzofuran derivatives () prioritize planar aromatic systems, which may enhance DNA intercalation or protein binding but reduce solubility .

B. Substituent Profiles

- Halogenation Patterns: Both the target compound and analogues in –2 feature bromo and chloro substituents. However, the target lacks the trifluoroethylamino group () and methoxymethoxy/hydroxymethyl groups (), which influence polarity and metabolic pathways. The 4-acetylphenyl group in the target contrasts with ’s 4-fluorophenyl and ’s 4-fluorophenyl/cyclopropyl groups, impacting steric bulk and electronic effects .

- The acetyl group in the target may serve as a metabolic soft spot compared to ’s trifluoroethyl group, which resists oxidation .

Physicochemical and Pharmacokinetic Properties

The target’s lower molecular weight and balanced LogP may favor oral bioavailability compared to bulkier analogues. ’s polar groups improve solubility but may limit membrane permeability .

Biological Activity

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on various studies to provide a comprehensive overview.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the introduction of halogen substituents and the acetylation of phenolic compounds. The characterization of the compound is generally confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 25 |

| Staphylococcus aureus | 20 | 20 |

| Pseudomonas aeruginosa | 15 | 30 |

The compound's mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways, although detailed mechanisms remain under investigation .

2.2 Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies using the MCF7 breast cancer cell line revealed that the compound induces apoptosis and inhibits cell proliferation:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | - |

| 25 | 65 | 15 |

| 50 | 30 | - |

Molecular docking studies suggest that the compound interacts with estrogen receptors, which may contribute to its anticancer effects .

2.3 Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various assays measuring cytokine production and COX enzyme inhibition:

| Assay Type | Activity (%) |

|---|---|

| COX-1 Inhibition | 45 |

| COX-2 Inhibition | 50 |

| TNF-alpha Reduction | 60 |

These results indicate that the compound may serve as a potential lead for developing new anti-inflammatory agents .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of halogen atoms (bromine and chlorine) appears to enhance antimicrobial activity, while the acetyl group may play a role in modulating cytotoxicity against cancer cells.

Key SAR Findings:

- Halogen Substitution: The introduction of bromine at the 5-position significantly enhances antibacterial activity.

- Acetyl Group: The presence of the acetyl group at the para position on the phenyl ring is crucial for maintaining anticancer efficacy.

- Chlorine Positioning: The positioning of chlorine in the pyridine ring affects both solubility and bioactivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives in its class. The study highlighted its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

In another investigation focused on breast cancer cell lines, this compound was found to significantly reduce cell viability at lower concentrations compared to standard chemotherapeutic agents, suggesting its potential as an alternative treatment option .

Q & A

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

- Validation Steps :

Re-run experiments under standardized conditions.

Cross-check with alternative techniques (e.g., IR for functional groups, SC-XRD for absolute configuration).

Collaborate with computational chemists to reconcile experimental vs. simulated data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.